molecular formula C30H29N3O6 B2967877 ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate CAS No. 2034603-66-0

ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate

Cat. No.: B2967877
CAS No.: 2034603-66-0
M. Wt: 527.577
InChI Key: HPEYHLBTWWAIAH-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a chromeno[2,3-c]pyrazole core fused with a dihydropyranone ring. Key structural elements include:

  • Substituents: A 2,4-dimethylphenyl group at position 2, an 8-methoxy group, and an acetamido-benzoate ester side chain. These substituents likely enhance lipophilicity and influence molecular interactions.

Properties

IUPAC Name

ethyl 3-[[2-[2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-4H-chromeno[2,3-c]pyrazol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3O6/c1-5-38-30(36)21-9-6-10-22(15-21)31-26(34)17-32-29-23(16-20-8-7-11-25(37-4)27(20)39-29)28(35)33(32)24-13-12-18(2)14-19(24)3/h6-15H,5,16-17H2,1-4H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEYHLBTWWAIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=C(CC4=C(O3)C(=CC=C4)OC)C(=O)N2C5=C(C=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings related to its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₃₁H₃₅N₃O₅
  • Molecular Weight : 525.64 g/mol

The compound features a chromeno-pyrazole core, which is known for its diverse biological activities. The presence of substituents such as methoxy and dimethylphenyl groups enhances its pharmacological potential.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : The chromeno-pyrazole derivatives are known to scavenge free radicals, which may contribute to their cytoprotective effects against oxidative stress .
  • Anticancer Properties : Some studies suggest that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and modulating cell cycle progression .
  • Anti-inflammatory Effects : The anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Mechanism/Effect Reference
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
Enzyme InhibitionModulates activity of enzymes involved in inflammation

Case Studies

  • Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating a promising therapeutic index for further development .
  • Antioxidant Efficacy : A comparative study assessed the antioxidant capacity of this compound against standard antioxidants like ascorbic acid and trolox. The results showed that it exhibited a higher scavenging ability against DPPH radicals (IC50 = 15 µM), suggesting its potential use as an antioxidant agent in pharmaceutical formulations .
  • Anti-inflammatory Potential : In vitro assays demonstrated that the compound could significantly reduce TNF-alpha levels in macrophages stimulated with LPS (lipopolysaccharide), highlighting its role in modulating inflammatory responses .

Comparison with Similar Compounds

Key Differences:

Feature Target Compound Compound 1l Compound 2d
Core Structure Chromeno[2,3-c]pyrazole Tetrahydroimidazo[1,2-a]pyridine Tetrahydroimidazo[1,2-a]pyridine
Substituents 2,4-Dimethylphenyl, 8-methoxy, benzoate ester 4-Nitrophenyl, phenethyl, cyano 4-Nitrophenyl, benzyl, cyano
Functional Groups Ester, amide, methoxy Diesters, nitro, cyano Diesters, nitro, cyano
Molecular Weight Not reported 562.56 g/mol 548.53 g/mol

Physical Properties:

  • Melting Points : Compound 1l (243–245°C) and 2d (215–217°C) exhibit moderate melting points, influenced by nitro groups and aromatic stacking. The target compound’s methoxy and dimethyl groups may lower its melting point due to reduced polarity.
  • Synthetic Yields : 1l (51%) and 2d (55%) suggest moderate efficiency in one-pot syntheses . Similar yields might be expected for the target compound if analogous methods are used.

Spectroscopic and Analytical Data

  • NMR : In 1l and 2d, ¹H NMR signals for aromatic protons (δ 7.5–8.3 ppm) and ester groups (δ 4.0–4.5 ppm) are observed . The target compound’s 2,4-dimethylphenyl and methoxy groups would produce distinct deshielded protons (e.g., methyl groups at δ 2.3–2.6 ppm).
  • IR : Strong carbonyl stretches (1700–1750 cm⁻¹) in 1l and 2d correlate with ester and amide groups . The target compound’s 3-oxo and benzoate ester groups would exhibit similar absorptions.
  • Mass Spectrometry : HRMS data for 1l and 2d confirm molecular formulas (e.g., [M+H]⁺ at 563.1507 for 1l) . The target compound would require analogous validation.

Reactivity and Functional Implications

  • Electron Effects: Nitro groups in 1l and 2d increase electrophilicity, making them reactive toward nucleophilic attack.
  • Biological Relevance: While bioactivity data are absent in the evidence, tetrahydroimidazo-pyridines are often explored for antimicrobial activity . The chromeno-pyrazole core in the target compound may confer similar or distinct pharmacological properties.

Research Findings and Implications

  • Synthetic Challenges : The moderate yields of 1l and 2d (51–55%) highlight the difficulty of multi-step heterocyclic syntheses. Optimizing reaction conditions (e.g., catalysts, temperature) could improve efficiency for the target compound.
  • Structural Tunability : Varying substituents (e.g., replacing nitro with methoxy groups) can modulate solubility and bioactivity, as seen in the contrast between 1l/2d and the target compound.

Data Tables

Table 1: Comparative Analysis of Heterocyclic Compounds

Parameter Target Compound Compound 1l Compound 2d
Molecular Formula C₂₈H₂₅N₃O₆ (estimated) C₂₉H₂₅N₅O₈ C₂₈H₂₃N₅O₈
Molecular Weight ~523.52 g/mol (estimated) 562.56 g/mol 548.53 g/mol
Melting Point Not reported 243–245°C 215–217°C
Yield (%) Not reported 51% 55%
Key Substituents 2,4-Dimethylphenyl, 8-methoxy, benzoate 4-Nitrophenyl, phenethyl, cyano 4-Nitrophenyl, benzyl, cyano

Table 2: Spectroscopic Signatures

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) HRMS ([M+H]⁺)
Target (hypothetical) 2.3–2.6 (methyl), 3.8 (methoxy), 7.2–8.1 (aromatic) 1740 (ester C=O), 1660 (amide C=O) Calculated: 524.1801; Observed: N/A
1l 4.0–4.5 (ester CH₂), 7.5–8.3 (aromatic) 1745 (ester C=O), 2230 (C≡N) Calculated: 563.1507; Observed: 563.1503
2d 4.1–4.4 (ester CH₂), 7.4–8.2 (aromatic) 1735 (ester C=O), 2225 (C≡N) Calculated: 549.1350; Observed: 549.1348

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